molecular formula C8H11BN2O3 B8140802 (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid

Cat. No.: B8140802
M. Wt: 194.00 g/mol
InChI Key: BYXHEUWWJYYRNH-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid is an important organic boronic acid derivative. It is widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a pyrimidine ring, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid typically involves the reaction of the corresponding bromopyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the bromopyrimidine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and boronic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is involved in the development of new drugs, particularly in the field of oncology and infectious diseases.

    Industry: It is utilized in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enhancing the reactivity of the compound and enabling the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid pinacol ester
  • This compound MIDA ester

Uniqueness

Compared to its similar compounds, this compound offers unique advantages in terms of reactivity and stability. Its structure allows for efficient participation in cross-coupling reactions, making it a preferred choice for the synthesis of complex organic molecules. Additionally, its boronic acid group provides versatility in forming various derivatives, enhancing its applicability in different fields .

Properties

IUPAC Name

(4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-14-8-6(9(12)13)7(5-2-3-5)10-4-11-8/h4-5,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHEUWWJYYRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CN=C1OC)C2CC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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